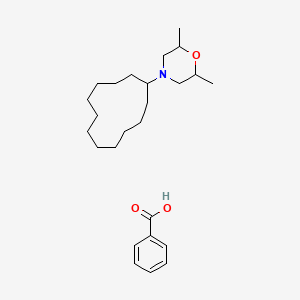
(5-Amino-2-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, featuring an amino group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methylphenyl)acetonitrile typically involves the cyanomethylation of amino-substituted arenes. One common method is the FeCl2-catalyzed cyanomethylation using acetonitrile as the cyanomethyl source and di-tert-butyl peroxide (DTBP) as the oxidant . The reaction conditions generally involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(5-Amino-2-methylphenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Amino-2-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Aminoacetonitrile: Another compound with similar functional groups, used in various chemical reactions.
Uniqueness
(5-Amino-2-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing molecules with tailored properties for specific applications.
Propiedades
Número CAS |
561064-38-8 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(5-amino-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3 |
Clave InChI |
DUHFCQWBEMIFKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)









![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)



